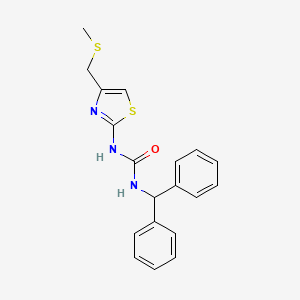

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the reaction of benzhydryl chloride with 4-((methylthio)methyl)thiazol-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group results in sulfoxide or sulfone derivatives, while reduction yields amine derivatives.

Scientific Research Applications

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring, which is known for its bioactivity.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given the structural similarities to other thiazole-based drugs.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can be compared with other thiazole derivatives, such as:

AR-A014418: A potent GSK-3β inhibitor with anticancer and neuroprotective properties.

Thiazole-based antibiotics: Compounds like sulfathiazole, which are used to treat bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C19H21N3O2S. Its structure features a benzhydryl group attached to a thiazole ring with a methylthio side chain, which is hypothesized to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with 4-(methylthio)methylthiazole. The process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains an area for further investigation.

Anti-inflammatory Effects

Thiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases . The mechanism may involve modulation of signaling pathways related to inflammation.

Antioxidant Activity

The compound's thiazole moiety may contribute to antioxidant activity, which is crucial in combating oxidative stress-related diseases. Preliminary assays indicate that similar compounds show significant scavenging activity against free radicals . However, specific data on this compound's antioxidant capacity is limited.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluating various thiazole derivatives found that those with methylthio substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts . This suggests that the methylthio group in this compound may play a crucial role in its biological efficacy.

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of thiazole derivatives with microbial DNA gyrase, indicating potential mechanisms for their antimicrobial action . These findings highlight the importance of structural features in determining biological activity.

- Pharmacological Evaluation : A series of synthesized thiazole derivatives were evaluated for their pharmacological profiles, revealing promising results in terms of both antimicrobial and anti-inflammatory activities . These findings support the hypothesis that this compound could be developed as a therapeutic agent.

Data Summary Table

Properties

IUPAC Name |

1-benzhydryl-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-24-12-16-13-25-19(20-16)22-18(23)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAUIRRXHBPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.